5H-dibenzo[b,f]azepin-5-yl{[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]oxy}methanone
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Overview
Description
2,2,6,6-TETRAMETHYLPIPERIDIN-4-ONE {O}-(5{H}-DIBENZO[{B},{F}]AZEPIN-5-YLCARBONYL)OXIME is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with four methyl groups and an oxime functional group attached to a dibenzoazepine moiety. The presence of these functional groups and the overall molecular architecture contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-TETRAMETHYLPIPERIDIN-4-ONE {O}-(5{H}-DIBENZO[{B},{F}]AZEPIN-5-YLCARBONYL)OXIME typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,2,6,6-Tetramethylpiperidin-4-one: This intermediate can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as oxone.
Preparation of the Oxime: The oxime functional group is introduced by reacting 2,2,6,6-tetramethylpiperidin-4-one with hydroxylamine hydrochloride under basic conditions.
Coupling with Dibenzoazepine: The final step involves the coupling of the oxime intermediate with 5{H}-dibenzo[{b},{f}]azepin-5-ylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-TETRAMETHYLPIPERIDIN-4-ONE {O}-(5{H}-DIBENZO[{B},{F}]AZEPIN-5-YLCARBONYL)OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and carbonyl positions.
Common Reagents and Conditions
Oxidation: Oxone or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-TETRAMETHYLPIPERIDIN-4-ONE {O}-(5{H}-DIBENZO[{B},{F}]AZEPIN-5-YLCARBONYL)OXIME has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-TETRAMETHYLPIPERIDIN-4-ONE {O}-(5{H}-DIBENZO[{B},{F}]AZEPIN-5-YLCARBONYL)OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Additionally, the dibenzoazepine moiety can intercalate into biological membranes or DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound, known for its use in organic synthesis as a hindered base.
2,2,6,6-Tetramethyl-4-piperidone: An intermediate in the synthetic route, used in various chemical reactions.
Dibenzoazepine derivatives: Compounds with similar structural motifs, often investigated for their pharmacological properties.
Uniqueness
The uniqueness of 2,2,6,6-TETRAMETHYLPIPERIDIN-4-ONE {O}-(5{H}-DIBENZO[{B},{F}]AZEPIN-5-YLCARBONYL)OXIME lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and dibenzoazepine moieties allows for versatile applications in multiple fields of research.
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzo[b][1]benzazepine-11-carboxylate |
InChI |
InChI=1S/C24H27N3O2/c1-23(2)15-19(16-24(3,4)26-23)25-29-22(28)27-20-11-7-5-9-17(20)13-14-18-10-6-8-12-21(18)27/h5-14,26H,15-16H2,1-4H3 |
InChI Key |
IMXFWMAWLZNDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NOC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42)CC(N1)(C)C)C |
Origin of Product |
United States |
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